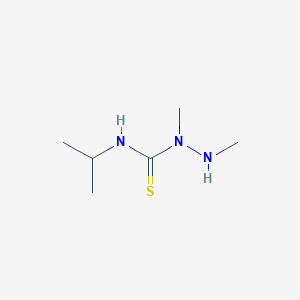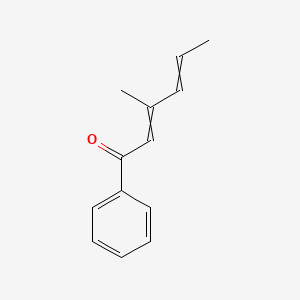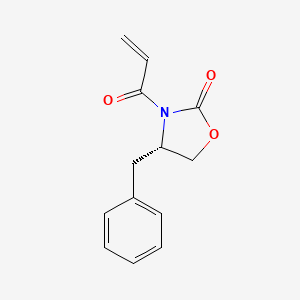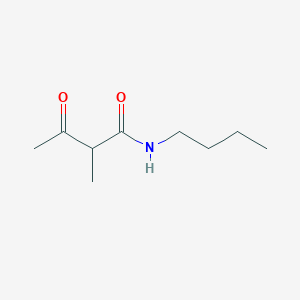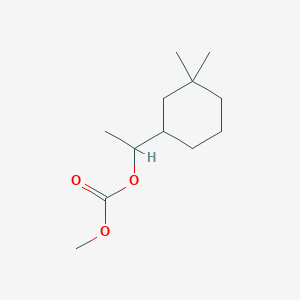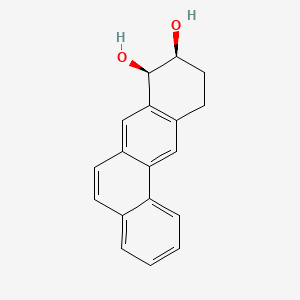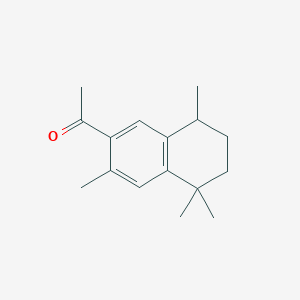
1-(3,5,5,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5,5,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one is a synthetic ketone fragrance, also known by various commercial names such as Iso E Super, Iso Gamma Super, and Amberonne . This compound is widely used in the fragrance industry due to its woody, slightly ambergris odor, which is reminiscent of clean human skin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5,5,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one involves a Diels-Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminum chloride . This reaction produces a monocyclic intermediate, which is then cyclized in the presence of 85% phosphoric acid to yield the final product .
Industrial Production Methods: Commercial production of this compound follows the same synthetic route, ensuring the acetyl group is positioned correctly on the resulting cyclohexene adduct . The process yields a mixture of diastereomers, with the predominant ones being (2R,3R) and (2S,3S) .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5,5,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding alcohols or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Alcohols or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(3,5,5,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Widely used in the fragrance industry for perfumes, soaps, and other personal care products.
Mechanism of Action
The mechanism of action of 1-(3,5,5,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one primarily involves its interaction with olfactory receptors, leading to the perception of its characteristic woody and ambergris odor . The molecular targets include specific olfactory receptors in the nasal epithelium, which are activated upon binding with the compound .
Comparison with Similar Compounds
Iso E Super: Another synthetic ketone fragrance with a similar structure and odor profile.
Iso Gamma Super: A variant with slight structural differences but similar olfactory properties.
Amberonne: Another commercial name for a similar compound used in fragrances.
Uniqueness: 1-(3,5,5,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one is unique due to its specific structural configuration, which imparts its distinctive odor and long-lasting fragrance on the skin and fabric .
Properties
CAS No. |
93162-97-1 |
|---|---|
Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
1-(3,5,5,8-tetramethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C16H22O/c1-10-6-7-16(4,5)15-8-11(2)13(12(3)17)9-14(10)15/h8-10H,6-7H2,1-5H3 |
InChI Key |
IVCNLZBNXHUKOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2=C1C=C(C(=C2)C)C(=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14369004.png)

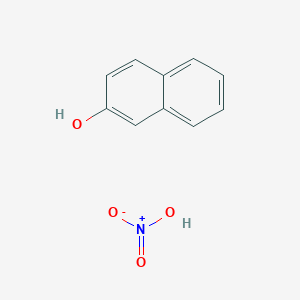
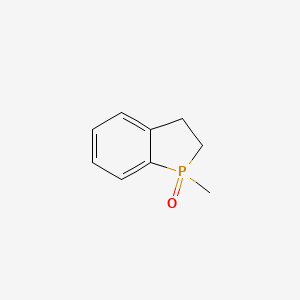
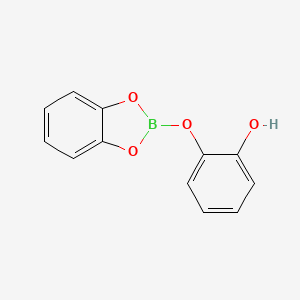
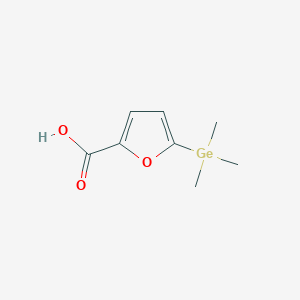
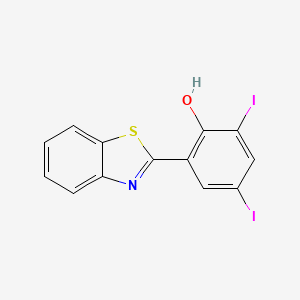
![1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate](/img/structure/B14369063.png)
